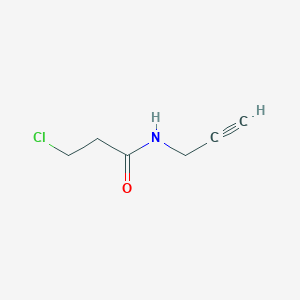

3-Chloro-N-(2-propyn-1-YL)propionamide

Description

Significance of Amide Functionality in Organic Synthesis and Medicinal Chemistry

The amide bond is a cornerstone of both biological and synthetic chemistry. researchgate.net It forms the fundamental linkage in peptides and proteins and is a prevalent feature in a vast number of pharmaceuticals and synthetic polymers. researchgate.net The stability and structural planarity of the amide group provide a reliable scaffold for constructing complex molecular architectures. Compounds containing an amide bond are known to exhibit a wide range of biological activities and are integral to drugs used for treating conditions from hypertension to cancer. researchgate.net The synthesis of the amide bond is one of the most crucial reactions in industrial pharmaceutical synthesis. researchgate.net

Relevance of Terminal Alkynes (Propargyl Groups) in Click Chemistry and Bioconjugation

The propargyl group (prop-2-yn-1-yl) is characterized by the presence of a terminal alkyne. This functional group is of paramount importance in "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins terminal alkynes with azides to form stable 1,2,3-triazole rings. organic-chemistry.orgnih.gov This reaction is exceptionally reliable and regiospecific, proceeding under mild conditions, including in aqueous environments, making it ideal for biological applications. organic-chemistry.orgnih.govinterchim.fr The stability and relative ease of introducing terminal alkynes and azides into molecules have made this reaction a powerful tool for bioconjugation, materials science, and drug discovery. nih.gov

Role of Halogen Substitution (Chloro) in Modulating Molecular Properties and Reactivity

The introduction of a halogen, such as chlorine, into an organic molecule can profoundly alter its physical and chemical properties. eurochlor.org Chlorine is an electronegative atom that can influence the electron distribution within a molecule, affecting its reactivity, acidity, and basicity. eurochlor.orgresearchgate.net This substitution can increase lipophilicity, which can be a critical factor in improving the pharmacological properties of a potential drug, such as membrane permeability. eurochlor.orgnih.gov The presence of a chlorine atom can also create a "halogen bond," a non-covalent interaction that can facilitate binding to biological targets like proteins. nih.gov Furthermore, the carbon-chlorine bond can serve as a reactive site for nucleophilic substitution or elimination reactions, adding to the synthetic versatility of the molecule. researchgate.net

Overview of Related Propionamide (B166681) Scaffolds in Academic Investigations

Propionamide and its derivatives are common scaffolds in chemical and pharmaceutical research. The simple parent molecule, 3-chloropropionamide (B146405), is a known chemical entity. nih.gov More complex N-substituted variants have been synthesized and investigated for various purposes. For instance, N-phenyl and N-(4-chloro-phenyl) substituted 3-chloropropionamides are documented in the chemical literature, often as intermediates in multi-step syntheses. prepchem.comchemicalbook.comchemicalbook.com Halogenated phenyl propanamides, in a broader sense, have been explored as potent antagonists for specific biological targets like the TRPV1 receptor, highlighting the role of this scaffold in developing analgesic agents. nih.gov These investigations into related structures underscore the utility of the propionamide core in constructing functionally diverse molecules.

Research Rationale: Exploring the Synthetic and Potential Reactivity Landscape of 3-Chloro-N-(2-propyn-1-YL)propionamide

The rationale for investigating this compound stems from its unique trifunctional nature. This single, relatively simple molecule combines:

A stable amide linker .

A terminal alkyne (propargyl group), which acts as a versatile handle for "click" reactions, allowing for straightforward conjugation to other molecules, surfaces, or biomacromolecules. organic-chemistry.orgnih.gov

A 3-chloro substituent, which serves as a reactive site for nucleophilic displacement reactions.

This combination makes this compound a potentially valuable bifunctional building block. For example, it could first react with a nucleophile at the chlorinated carbon, and the resulting product could then be attached to another molecule via a click reaction using the alkyne. This "click-and-displace" or "displace-and-click" strategy could be a powerful tool for synthesizing complex molecules, including libraries of compounds for drug screening or for creating specialized polymer materials. The molecule essentially offers two orthogonal reactive sites, allowing for sequential and controlled chemical modifications.

Compound Data Tables

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 42275-96-7 sigmaaldrich.com |

| Molecular Formula | C6H8ClNO sigmaaldrich.comuni.lu |

| IUPAC Name | 3-chloro-N-(prop-2-yn-1-yl)propanamide |

| Molecular Weight | 145.59 g/mol |

| Monoisotopic Mass | 145.02943 Da uni.lu |

Table 2: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C6H8ClNO |

| 3-Chloropropionamide | C3H6ClNO nih.gov |

| 3-Chloro-N-phenylpropionamide | C9H10ClNO prepchem.comchemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

42275-96-7 |

|---|---|

Molecular Formula |

C6H8ClNO |

Molecular Weight |

145.59 g/mol |

IUPAC Name |

3-chloro-N-prop-2-ynylpropanamide |

InChI |

InChI=1S/C6H8ClNO/c1-2-5-8-6(9)3-4-7/h1H,3-5H2,(H,8,9) |

InChI Key |

PGROOLCWTKTSFM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro N 2 Propyn 1 Yl Propionamide and Its Analogues

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. scitepress.org For 3-Chloro-N-(2-propyn-1-YL)propionamide, the most logical and common disconnection strategy targets the amide bond.

The primary strategic disconnection is the cleavage of the carbon-nitrogen (C-N) bond of the amide group. researchgate.netyoutube.com This approach is favored because numerous reliable methods exist for forming amide bonds. researchgate.net This disconnection leads to two key synthons: an acyl cation equivalent derived from 3-chloropropionic acid and an amine synthon, which is propargylamine (B41283).

Figure 1: Retrosynthetic Analysis of this compound

This analysis identifies 3-chloropropionyl chloride and propargylamine as the logical starting materials for the forward synthesis. Bonds to heteroatoms like nitrogen are often ideal for strategic disconnections because they are relatively easy to form. bham.ac.uk The presence of the reactive carbonyl group in the propionamide (B166681) backbone makes this disconnection particularly effective. bham.ac.uk

Preparation of this compound

The synthesis of the target molecule is most efficiently achieved through direct amidation, a robust and widely used reaction.

The most direct route involves the acylation of propargylamine with 3-chloropropionyl chloride. This reaction, a classic nucleophilic acyl substitution, is typically performed by adding the acid chloride to a solution of the amine. An acid scavenger, usually a tertiary amine like triethylamine (B128534) or a mild inorganic base like sodium bicarbonate, is often included to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a non-nucleophilic ammonium (B1175870) salt with the starting amine. google.com

A general procedure analogous to the synthesis of related N-substituted 3-chloropropionamides can be employed. google.comprepchem.com The reaction is typically carried out in an inert aprotic solvent, such as acetone, toluene, or dichloromethane (B109758), at temperatures ranging from 0 °C to ambient temperature to control the exothermic reaction. google.comprepchem.com

Table 1: Representative Reaction Conditions for Direct Amidation

| Entry | Amine | Acyl Chloride | Solvent | Base | Temperature | Yield |

| 1 | Propargylamine | 3-Chloropropionyl Chloride | Dichloromethane | Triethylamine | 0 °C to RT | High |

| 2 | Propargylamine | 3-Chloropropionyl Chloride | Toluene | Sodium Bicarbonate | RT to 50°C | High |

| 3 | Propargylamine | 3-Chloropropionyl Chloride | Acetone | Pyridine | 0 °C to RT | Good |

Note: Yields are generalized as "Good" to "High" based on analogous reactions reported in the literature. google.comprepchem.com RT = Room Temperature.

The synthesis of the 3-chloropropionyl chloride precursor itself can be achieved via several methods, including the reaction of acrylic acid with thionyl chloride and hydrogen chloride. nih.govresearchgate.netpatsnap.com Continuous flow production methods for this reagent have been developed to improve safety and efficiency. nih.govresearchgate.net

While direct amidation is the most straightforward approach, alternative routes could be envisioned, particularly for creating libraries of related compounds. One such strategy involves the functionalization of a pre-existing amide scaffold.

For instance, one could start with 3-chloropropionamide (B146405) and introduce the propargyl group via N-alkylation. This would involve deprotonating the primary amide with a strong base to form an amidate anion, followed by reaction with a propargyl halide (e.g., propargyl bromide). However, this method can be complicated by issues of selectivity, including O-alkylation and over-alkylation.

A more sophisticated, though less direct, alternative involves the C-H activation of an N-alkylamide. nih.gov Catalytic methods have been developed to convert α-C–H bonds of N-alkylamines into α-C–alkynyl bonds. nih.gov While not directly applied to this specific molecule, this strategy represents a modern approach to forming propargylamine-like structures and could potentially be adapted.

Exploration of Diverse Analogues and Derivatives

The synthesis of analogues of this compound can be readily achieved by modifying the starting materials used in the direct amidation synthesis.

Modifying the three-carbon backbone of the propionamide moiety can be achieved by substituting 3-chloropropionyl chloride with other acyl chlorides. For example, introducing alkyl substituents on the backbone could be accomplished by using 2-chloro-2-methylpropionyl chloride or 3-chloro-2-methylpropionyl chloride. These modifications can influence the chemical reactivity and conformational properties of the resulting molecule, similar to how backbone modifications are used to tune the properties of polyamide structures in peptide science. frontiersin.org

Table 2: Examples of Backbone-Modified Analogues

| Starting Acyl Chloride | Resulting Analogue Name |

| 2-Chlorobutyryl chloride | 2-Chloro-N-(prop-2-yn-1-yl)butanamide |

| 4-Chlorobutyryl chloride | 4-Chloro-N-(prop-2-yn-1-yl)butanamide |

| 3-Chloro-2-methylpropionyl chloride | 3-Chloro-2-methyl-N-(prop-2-yn-1-yl)propanamide |

The chloro- substituent can be replaced with other halogens, such as bromo or fluoro, by using the corresponding 3-halopropionyl chloride in the direct amidation reaction with propargylamine. The synthesis of 3-bromopropionyl chloride and 3-fluoropropionyl chloride from their respective acids is well-established. The nature of the halogen affects the electrophilicity of the α-carbon and the leaving group ability of the halide, which are key factors in subsequent reactions of these molecules. The reactivity of related 3-halo-amides in the synthesis of heterocyclic compounds highlights the utility of such analogues. researchgate.net

Table 3: Halogen-Substituted Analogues

| Starting Acyl Halide | Resulting Analogue Name |

| 3-Bromopropionyl chloride | 3-Bromo-N-(prop-2-yn-1-yl)propionamide |

| 3-Fluoropropionyl chloride | 3-Fluoro-N-(prop-2-yn-1-yl)propionamide |

| 3-Iodopropionyl chloride | 3-Iodo-N-(prop-2-yn-1-yl)propionamide |

Derivatization of the Propargyl Moiety (e.g., via copper-catalyzed azide-alkyne cycloaddition)

The terminal alkyne of this compound is a key functional group that allows for a variety of chemical transformations. Among the most powerful and widely used of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." scispace.com This reaction facilitates the covalent linking of the propargyl moiety to a wide array of molecules bearing an azide (B81097) functional group, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govacs.org

The CuAAC reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance. mdpi.com The reaction typically proceeds in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate. scispace.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with an organic azide to form the triazole product. acs.org

The versatility of the CuAAC reaction allows for the synthesis of a vast library of this compound analogues. By varying the structure of the azide-containing reactant, a diverse range of substituents can be introduced, enabling the systematic modification of the compound's physicochemical properties. For instance, reacting this compound with benzyl (B1604629) azide would yield a triazole with a benzyl substituent. Similarly, azides bearing fluorescent tags, biotin (B1667282), or other bioactive molecules can be used to create specialized probes or targeted compounds. Propargyl amides, such as the title compound, are known to be excellent substrates for the CuAAC reaction. nih.gov

Below is a representative table illustrating the types of analogues that can be synthesized via CuAAC, starting from this compound.

| Azide Reactant | Resulting Triazole Substituent | Potential Application of Analogue |

|---|---|---|

| Benzyl Azide | Benzyl | Core structure for medicinal chemistry exploration |

| Azido-PEG3 | Polyethylene glycol chain | Improved solubility and pharmacokinetic properties |

| 3-Azido-7-hydroxycoumarin | Fluorescent coumarin (B35378) tag | Fluorescent probe for biological imaging |

| Azidothymidine (AZT) | Thymidine nucleoside analogue | Potential antiviral agent |

Yield Optimization and Reaction Condition Studies

The primary synthesis of this compound would likely involve the acylation of propargylamine with 3-chloropropionyl chloride. The optimization of the yield and purity of the final product in such a reaction depends on several factors, including the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used for acylation reactions to avoid side reactions with the solvent. hud.ac.uk The solubility of both the starting materials and the product in the chosen solvent is also a critical consideration.

Base: A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction. youtube.com Common choices include tertiary amines like triethylamine or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate. The strength and steric hindrance of the base can influence the reaction outcome. An excess of the amine nucleophile (propargylamine) can also serve as the base, though this may complicate purification.

Temperature: Acylation reactions with acyl chlorides are often exothermic. Therefore, the reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts. hud.ac.uk After the initial addition of the acyl chloride, the reaction may be allowed to warm to room temperature to ensure completion.

Stoichiometry: The molar ratio of the reactants is a crucial parameter to optimize. While a 1:1 molar ratio of the amine and acyl chloride is theoretically required, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion. However, a large excess should be avoided to simplify the purification process.

A design of experiments (DoE) approach can be systematically employed to identify the optimal reaction conditions. The following table illustrates a hypothetical set of experiments to optimize the synthesis of this compound.

| Experiment | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | Triethylamine | 0 to RT | 85 |

| 2 | THF | Triethylamine | 0 to RT | 82 |

| 3 | DCM | Potassium Carbonate | 0 to RT | 75 |

| 4 | DCM | Triethylamine | -20 to RT | 90 |

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities introduces several challenges that must be addressed to ensure safety, efficiency, and product quality. acs.org

Heat Transfer: The exothermic nature of the acylation reaction becomes a more significant concern on a larger scale. Inadequate heat dissipation can lead to a runaway reaction. The use of a larger reaction vessel with a smaller surface-area-to-volume ratio necessitates efficient stirring and external cooling to maintain the desired reaction temperature. researchgate.net

Mixing: Homogeneous mixing of the reactants is crucial for consistent reaction progress and to avoid localized "hot spots." As the reaction volume increases, the efficiency of magnetic stirring may become insufficient. Mechanical overhead stirring is often necessary for larger scale reactions to ensure proper agitation. researchgate.net

Reagent Addition: The rate of addition of the acyl chloride becomes more critical on a larger scale. A slow, controlled addition is necessary to manage the exotherm. The use of a dropping funnel or a syringe pump is recommended for this purpose.

Work-up and Purification: The procedures for quenching the reaction, extracting the product, and purification may need to be modified for larger scales. The volumes of solvents required for extraction and chromatography will increase significantly. Crystallization, if feasible, is often a more efficient purification method than chromatography for large quantities of solid products. ucl.ac.uk

Safety: A thorough safety assessment is essential before performing a large-scale synthesis. This includes considering the toxicity and flammability of the reagents and solvents, as well as the potential hazards associated with the exothermicity of the reaction. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Chloro-N-(2-propyn-1-yl)propionamide in solution. By analyzing the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.

Amide Proton (N-H): A broad singlet is anticipated, typically in the downfield region (δ 6.0-8.5 ppm), resulting from the proton attached to the nitrogen atom.

Propargyl Methylene Protons (-CH₂-C≡CH): These two protons adjacent to the nitrogen and the alkyne group would likely appear as a doublet of doublets or a triplet, influenced by coupling to the amide proton and the terminal alkyne proton. Their chemical shift is expected around δ 4.0-4.2 ppm.

Alkyne Proton (C≡C-H): The terminal alkyne proton is expected to be a triplet around δ 2.2-2.5 ppm due to coupling with the adjacent methylene protons.

Chlorinated Methylene Protons (-CH₂-Cl): The two protons on the carbon adjacent to the chlorine atom are expected to be a triplet in the range of δ 3.7-3.9 ppm.

Methylene Protons adjacent to Carbonyl (-CO-CH₂-): These protons would likely appear as a triplet around δ 2.6-2.8 ppm.

Expected ¹H NMR Data Summary

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| N-H | 6.0 - 8.5 | Broad Singlet | 1H |

| N-CH₂ -C≡CH | 4.0 - 4.2 | Doublet of Doublets or Triplet | 2H |

| CH₂ -Cl | 3.7 - 3.9 | Triplet | 2H |

| CO-CH₂ | 2.6 - 2.8 | Triplet | 2H |

¹³C NMR Spectroscopy: The carbon spectrum would confirm the carbon backbone, showing distinct peaks for the carbonyl carbon, the two carbons of the alkyne, the three methylene carbons, and any solvent carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is crucial for confirming the molecular weight of the compound and providing structural information through analysis of its fragmentation patterns. The monoisotopic mass of this compound (C₆H₈ClNO) is 145.02943 Da. uni.lu

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 145. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 147 with approximately one-third the intensity of the molecular ion peak is a characteristic signature for a monochlorinated compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Predicted mass spectrometry data for various adducts can also be calculated, which is useful in techniques like electrospray ionization (ESI). uni.lu

Predicted Mass Spectrometry Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 146.03671 |

| [M+Na]⁺ | 168.01865 |

| [M+K]⁺ | 183.99259 |

Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the chloroethyl or propargyl groups, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne C-H | Stretch | ~3300 | Strong, Sharp |

| Amide N-H | Stretch | 3250 - 3400 | Medium, Broad |

| Alkyne C≡C | Stretch | 2100 - 2260 | Weak to Medium |

| Amide C=O (Amide I) | Stretch | 1640 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | 1520 - 1570 | Medium |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium |

The presence of these key peaks would confirm the integrity of the amide linkage, the terminal alkyne, and the chloroalkane moiety.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds and for quantitative analysis. For this compound, a reversed-phase HPLC method would typically be employed.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, separating compounds based on their hydrophobicity.

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape, would be used for elution.

Detection: Ultraviolet (UV) detection would be suitable, as the amide bond exhibits absorbance at low UV wavelengths (around 200-220 nm).

In an HPLC analysis, a pure sample of this compound would appear as a single, sharp, symmetrical peak at a specific retention time. The presence of other peaks would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for precise quantification when calibrated against a reference standard. The percentage purity is often calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities in Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for analyzing reaction mixtures to identify unreacted starting materials, byproducts, or residual solvents.

For this compound, GC-MS could be used to detect potential volatile impurities from its synthesis, such as:

Propargylamine (B41283) (2-propyn-1-amine): A key starting material.

3-Chloropropionyl chloride: The other primary reactant.

Residual solvents: Any solvents used during the reaction or purification process (e.g., dichloromethane (B109758), ethyl acetate).

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its positive identification by comparing the spectrum to known libraries.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this technique to be applicable, this compound must first be grown into a single, high-quality crystal. To date, no publicly available crystal structure has been reported for this compound in crystallographic databases. If a structure were determined, it would provide unequivocal proof of the molecule's connectivity and conformation in the solid state.

Chemical Reactivity and Transformation Studies of 3 Chloro N 2 Propyn 1 Yl Propionamide

Reactions of the Terminal Alkyne: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

The terminal alkyne group of 3-Chloro-N-(2-propyn-1-YL)propionamide is particularly amenable to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netjenabioscience.com This reaction is celebrated for its high efficiency, mild reaction conditions, and wide scope, allowing for the reliable formation of a stable 1,2,3-triazole linkage. organic-chemistry.orgacs.org

The reaction of this compound with various organic azides in the presence of a copper(I) catalyst leads to the regioselective formation of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govresearchgate.net The copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate, facilitates the cycloaddition. nih.govitmedicalteam.pl The reaction proceeds readily in a variety of solvents, including aqueous mixtures, which is a significant advantage for biological applications. itmedicalteam.pl The resulting triazole ring is aromatic and highly stable to metabolic degradation, oxidation, and reduction. itmedicalteam.pl

The versatility of this reaction allows for the introduction of a wide array of substituents at the 1-position of the triazole ring, depending on the structure of the starting azide (B81097). This modularity enables the creation of diverse chemical libraries for various applications, including drug discovery. nih.govscholarsresearchlibrary.com For instance, reacting this compound with different aryl or alkyl azides can produce a range of triazole compounds with potentially varied biological activities.

Below is a representative table of reaction conditions for the CuAAC synthesis of 1,2,3-triazole derivatives from an N-propargyl amide substrate, analogous to this compound.

| Entry | Azide Component | Copper Source | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl (B1604629) Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 12 | 95 |

| 2 | Phenyl Azide | CuI | CH₂Cl₂ | 24 | 89 |

| 3 | 1-Azido-4-nitrobenzene | CuSO₄/Sodium Ascorbate | DMF | 8 | 92 |

| 4 | 2-Azidoacetic acid | Cu(OAc)₂ | Ethanol/H₂O | 16 | 85 |

The bioorthogonal nature of the CuAAC reaction makes it an invaluable tool for bioconjugation. nih.govyoutube.com "Bioorthogonal" refers to a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. nih.gov Since neither the azide nor the alkyne functionality is typically found in biological systems, they can be selectively reacted with each other in a complex biological environment. nih.gov

Derivatives of this compound can be utilized as chemical probes. For example, the compound can be attached to a molecule of interest, and the terminal alkyne then serves as a handle for "clicking" on a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag. This allows for the visualization, tracking, and isolation of biomolecules in their native settings. thermofisher.com The stability and reliability of the triazole linkage ensure that the probe remains attached to its target. nih.govnih.gov The mild reaction conditions, often in aqueous media, are compatible with sensitive biological samples, including proteins, nucleic acids, and even living cells. jenabioscience.com

Reactions of the Amide Linkage: Hydrolysis and Transamidation Studies

The amide bond in this compound is relatively stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo cleavage through hydrolysis or transamidation under specific conditions.

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. Transamidation of unactivated amides is generally a challenging transformation due to the poor leaving group ability of the amide anion. organic-chemistry.orgnsf.gov The reaction is often an equilibrium process and may require a catalyst to proceed efficiently. nih.govorganic-chemistry.org Metal-based catalysts or the use of activated amides can facilitate this transformation under milder conditions. elsevierpure.comacsgcipr.org A potential transamidation reaction of this compound with a different amine would result in a new N-substituted 3-chloropropionamide (B146405) and the release of propargylamine (B41283).

Reactivity of the Chloropropyl Moiety: Nucleophilic Substitution Reactions

The chlorine atom on the propyl chain is a good leaving group, making the adjacent carbon atom an electrophilic center susceptible to nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to a wide range of derivatives.

Common nucleophiles that can react with the chloropropyl moiety include:

Hydroxide (B78521) ions (OH⁻): to form the corresponding alcohol.

Cyanide ions (CN⁻): to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Ammonia (NH₃): to form a primary amine.

Azide ions (N₃⁻): to introduce an azide group, which can then be used in cycloaddition reactions or reduced to an amine.

These reactions typically proceed via an S_N2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent can also influence the reaction rate and outcome. While specific experimental data for this compound is limited, the reactivity of the chloropropyl group is expected to be characteristic of primary alkyl halides.

Investigation of Catalytic Transformations Involving the Compound

The functional groups in this compound can be subjected to various catalytic transformations.

Catalytic Hydrogenation: The alkyne group can be selectively hydrogenated. Depending on the catalyst and reaction conditions, the triple bond can be reduced to a double bond (alkene) or a single bond (alkane). For example, Lindlar's catalyst is commonly used for the syn-selective reduction of alkynes to cis-alkenes. More active catalysts like palladium on carbon (Pd/C) with hydrogen gas will typically lead to the fully saturated alkane. The amide carbonyl can also be reduced to an amine under more forcing conditions with specific catalysts, although this is generally a more challenging transformation. nih.govresearchgate.nettandfonline.com

While specific studies on the catalytic hydrogenation of this compound are not prevalent, the selective reduction of the alkyne in the presence of the other functional groups would be a key synthetic challenge.

Exploration of Polymerization or Material Science Applications

The presence of the polymerizable propargyl group suggests that this compound could serve as a monomer for the synthesis of novel polymers.

Polymerization of the Alkyne: The terminal alkyne can undergo polymerization through various methods, including those catalyzed by rhodium or other transition metal complexes. Such polymerizations can lead to conjugated polymers with interesting electronic and optical properties. The pendant amide and chloropropyl groups would introduce specific functionalities along the polymer backbone, which could be used for further modifications or to tune the material's properties.

Copolymerization: The compound could also be copolymerized with other monomers, such as acrylamides or methacrylates, to create materials with tailored properties. The incorporation of the propargyl group would provide sites for post-polymerization modification via "click" chemistry, allowing for the attachment of various molecules to the polymer chain. This approach is valuable for creating functional materials, such as resins for chromatography, drug delivery systems, or smart materials that respond to external stimuli. The development of polymers from monomers containing propargyl groups is an active area of research in material science.

Theoretical and Computational Chemistry of 3 Chloro N 2 Propyn 1 Yl Propionamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and molecular properties of a compound. DFT methods provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size.

For 3-Chloro-N-(2-propyn-1-YL)propionamide, DFT calculations could be employed to determine a variety of electronic and structural properties. These calculations can predict optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be computed. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule might interact with other chemical species.

The HOMO-LUMO energy gap is another critical parameter that can be derived from DFT calculations, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For instance, studies on other amide derivatives have successfully used DFT to analyze these parameters and correlate them with the molecule's observed chemical behavior. While specific data for this compound is not available, the principles from studies on related compounds like 2-chloro-N-(p-tolyl)propanamide suggest that DFT would be a valuable tool for its characterization.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and to map the potential energy surface associated with transitions between them.

Computational methods can systematically explore the conformational space of this compound by rotating its single bonds. The energy of each resulting conformation can be calculated to identify the low-energy, stable structures. This process generates a potential energy surface, which reveals the energy barriers between different conformations and the most probable shapes the molecule will adopt. Such analyses have been performed on other flexible amides to understand how their shape influences their reactivity and interactions. For this compound, key rotations would be around the C-C and C-N bonds of the propionamide (B166681) backbone and the N-C bond of the propargyl group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of the molecule's motions.

Ligand-Target Interactions: Molecular Docking Simulations with Hypothetical Biological Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target.

In the case of this compound, since its specific biological targets are not defined, molecular docking could be used in a hypothetical manner. For example, given that many propionamide derivatives exhibit herbicidal activity, one could perform docking studies with enzymes involved in plant metabolic pathways. The docking simulation would place the molecule into the active site of the enzyme and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This would provide hypotheses about which enzymes the molecule might inhibit and the key molecular features responsible for this interaction. Docking studies on other novel amide ligands have successfully predicted their interaction with enzymes like aspartic protease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are important for a desired biological effect.

The first step in building a QSAR model is to generate a set of numerical descriptors that characterize the molecular structure. For this compound, these descriptors could fall into several categories:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polarizability, electronic properties derived from quantum chemical calculations.

Once a large number of descriptors are generated, statistical methods are used to select a smaller subset that is most relevant to the biological activity being modeled.

With a set of selected descriptors for a series of related compounds with known biological activities, a mathematical model can be developed. This is often done using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms. The resulting equation would allow the prediction of the biological activity of a new compound, such as this compound, based on its calculated descriptors.

For a hypothetical QSAR study, one could consider a set of propionamide derivatives with known herbicidal activity. A QSAR model could be built from this data, and then the descriptors for this compound could be used to predict its herbicidal potential. The validity of the QSAR model is crucial and is assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation (using a separate set of compounds). QSAR studies on other herbicides have shown that properties like electronegativity and the number of specific atoms can be important for their activity. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Prediction of Reaction Pathways and Transition States

The exploration of the potential energy surface (PES) is central to predicting reaction pathways. Computational programs can automate the search for reaction pathways, identifying reactants, products, intermediates, and the transition states that connect them. nih.gov For a molecule like this compound, which contains multiple reactive sites—the chloroalkane, the amide, and the alkyne—a variety of reaction types could be investigated. These may include nucleophilic substitution at the chlorinated carbon, addition reactions to the alkyne, or reactions involving the amide group.

Computational approaches would typically involve:

Conformational Analysis: Identifying the lowest energy conformations of the reactant molecule as starting points for reaction pathway exploration.

Transition State Searching: Employing algorithms to locate the saddle points on the PES that represent the energy maxima along a reaction coordinate. This is a critical step in determining the feasibility of a proposed reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it connects the intended reactants and products.

Given the functional groups present in this compound, several reaction pathways could be computationally explored:

Intramolecular Cyclization: The presence of the nucleophilic amide nitrogen and the electrophilic carbon bearing the chlorine atom, along with the propargyl group, suggests the possibility of intramolecular cyclization reactions. Computational studies could predict the activation barriers for the formation of various cyclic structures.

Elimination Reactions: The chloroalkane moiety could undergo elimination of HCl to form an unsaturated amide. Theoretical calculations can determine the barrier heights for such elimination processes, similar to studies performed on molecules like 2-chloropropene. researchgate.net

Cycloaddition Reactions: The terminal alkyne (propargyl group) is a potential dipolarophile for 1,3-dipolar cycloaddition reactions. mdpi.com Computational modeling could predict the transition states and regioselectivity of its reaction with various dipoles, such as azides or nitrile oxides, to form heterocyclic compounds. mdpi.com DFT calculations have been successfully used to investigate the mechanisms of such cycloadditions, distinguishing between stepwise and concerted pathways. mdpi.com

A key outcome of these computational studies is the detailed characterization of the transition state for each proposed reaction pathway. This characterization includes:

Geometry: The precise arrangement of atoms at the highest point of the energy barrier.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.

The data generated from these calculations can be compiled to compare the feasibility of different reaction pathways.

Table 1: Illustrative Data from a Hypothetical Reaction Pathway Analysis

The following interactive table represents the type of data that would be generated from a computational study on the reaction pathways of this compound. The values presented are purely illustrative.

| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | This compound | TS_Cyclization | Cyclic Amide Product | 25.4 |

| HCl Elimination | This compound | TS_Elimination | Acryloyl-N-(2-propyn-1-YL)amide + HCl | 32.1 |

| [3+2] Cycloaddition with Methyl Azide (B81097) | This compound + CH₃N₃ | TS_Cycloaddition | Triazole Product | 18.7 |

Mechanistic Investigations of Interactions with Biochemical Systems Focused on in Vitro and Preclinical Models, Avoiding Human Data

Enzyme Interaction Studies: Design and Screening of Derivatives as Potential Enzyme Modulators

The presence of a propargyl group in 3-Chloro-N-(2-propyn-1-YL)propionamide is of significant interest in the context of enzyme modulation. The propargyl moiety is a well-known "suicide inhibitor" motif. Suicide inhibitors are unreactive compounds that are transformed by the catalytic action of a target enzyme into a reactive species, which then irreversibly inactivates the enzyme.

The terminal alkyne of the propargyl group can be activated by enzymatic processes, often involving oxidation or rearrangement, to form a highly reactive intermediate such as an allene (B1206475) or a Michael acceptor. This reactive species can then form a covalent bond with a nucleophilic residue in the active site of the enzyme, leading to its irreversible inhibition. This mechanism-based inactivation is highly specific as it requires the catalytic activity of the target enzyme.

While specific enzyme targets for this compound have not been extensively documented, derivatives of this compound could be designed and screened against various enzyme classes. For instance, enzymes that metabolize amides or are susceptible to alkylation would be primary candidates. The design of derivatives could involve modifying the propionamide (B166681) portion to enhance affinity for the active site of a specific enzyme, thereby positioning the propargyl group for optimal activation and subsequent inactivation.

Table 1: Potential Enzyme Classes for Screening of this compound Derivatives

| Enzyme Class | Rationale for Screening |

| Hydrolases (e.g., amidases, proteases) | Potential for interaction with the amide bond, leading to positioning of the propargyl group in the active site. |

| Oxidoreductases (e.g., cytochrome P450s) | Capacity to oxidize the propargyl group, initiating the formation of a reactive species. |

| Transferases (e.g., glutathione (B108866) S-transferases) | Potential for conjugation with the electrophilic chloro-propionamide moiety, which could be coupled with screening for modulation of transferase activity. |

Cellular Assays for General Biological Pathways and Cellular Processes

In the absence of specific disease claims, cellular assays can provide valuable insights into the general biological effects of this compound. Key cellular processes that could be investigated include protein secretion and cell viability.

Some compounds with similar structural features have been investigated for their effects on protein secretion pathways. For example, various small molecules can interfere with the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, or subsequent steps in the secretory pathway. Assays monitoring the secretion of a reporter protein can be employed to assess the inhibitory or modulatory effects of the compound.

Cell viability assays are fundamental in toxicology and pharmacology to determine the concentration at which a compound exhibits cytotoxic effects. Standard assays such as MTT, XTT, or neutral red uptake can be used to measure the impact of this compound on cell survival in various cell lines.

Table 3: Hypothetical Cell Viability Data for this compound in Different Cell Lines

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | Data not available |

| A549 (Lung Carcinoma) | Data not available |

| HepG2 (Hepatocellular Carcinoma) | Data not available |

| HEK293 (Human Embryonic Kidney) | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Exploration of Molecular Targets and Pathways Affected by Derivatives through Omics Approaches

To elucidate the molecular targets and pathways affected by derivatives of this compound, "omics" technologies such as proteomics and metabolomics can be employed. These approaches provide a global view of the changes occurring within a cell upon treatment with a compound.

Proteomics: By comparing the protein expression profiles of cells treated with a derivative versus untreated cells, it is possible to identify proteins that are upregulated or downregulated. This can provide clues about the cellular processes that are perturbed. Techniques like 2D-gel electrophoresis followed by mass spectrometry or shotgun proteomics (LC-MS/MS) are commonly used.

Metabolomics: This approach analyzes the global metabolite profile of a cell or organism. Changes in metabolite levels can indicate which metabolic pathways are affected by the compound. For instance, alterations in amino acid or lipid metabolism could point towards specific enzyme inhibition or activation.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Permeability Studies

In vitro ADME studies are crucial for predicting the pharmacokinetic properties of a compound. For this compound, these studies would assess its potential for oral absorption, metabolic stability, and cell permeability.

Permeability: The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is measured to classify compounds as having low, medium, or high permeability.

Metabolic Stability: The metabolic stability of the compound can be assessed using liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s. By incubating the compound with these preparations and measuring its disappearance over time, the intrinsic clearance can be determined.

Table 4: Predicted In Vitro ADME Properties for this compound

| ADME Parameter | Predicted Outcome | Rationale |

| Caco-2 Permeability | Moderate to High | Small molecular weight and some lipophilicity may favor passive diffusion. |

| Metabolic Stability (Liver Microsomes) | Low to Moderate | The propargyl group and amide bond could be susceptible to metabolism by CYPs and amidases. |

| Plasma Protein Binding | Moderate | The presence of polar and non-polar regions suggests potential for binding to plasma proteins like albumin. |

Note: The data in this table is predictive and based on the chemical structure. Experimental verification is required.

Applications in Chemical Biology and Synthetic Chemistry

Development as a Click Chemistry Scaffold for Bioconjugation and Chemical Probe Synthesis

The presence of a terminal alkyne group in 3-Chloro-N-(2-propyn-1-yl)propionamide makes it an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netresearchgate.netnih.govchemie-brunschwig.ch This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-modified biomolecule or chemical entity. researchgate.netresearchgate.net This high efficiency and specificity make it a powerful tool for bioconjugation and the synthesis of chemical probes.

In the context of bioconjugation, this compound can be utilized to attach probes, such as fluorescent dyes or affinity tags, to biological macromolecules like proteins or nucleic acids. The chloropropionamide moiety can first react with a nucleophilic residue on the biomolecule, such as a cysteine or lysine, thereby anchoring the alkyne functionality. Subsequent "clicking" with an azide-modified probe enables the targeted labeling and visualization of these biomolecules in their native environment.

Furthermore, this compound can serve as a scaffold for the synthesis of chemical probes designed to study biological processes. By attaching a targeting ligand to the chloropropionamide end and a reporter group via the alkyne, researchers can create probes to investigate protein-protein interactions, enzyme activity, or the localization of specific molecules within a cell.

Table 1: Key Features of this compound in Click Chemistry

| Feature | Description | Relevance in Bioconjugation and Probe Synthesis |

| Terminal Alkyne | A highly reactive functional group for CuAAC reactions. | Enables the specific and efficient attachment of azide-modified molecules. |

| Chloropropionamide | A reactive electrophilic group. | Allows for the initial covalent attachment to biomolecules or other chemical entities. |

| Bifunctionality | Possesses two distinct reactive sites. | Serves as a versatile linker to connect different molecular components. |

| Triazole Linkage | The product of the CuAAC reaction. | Forms a stable and biologically inert connection. |

Utility as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound extends its utility as a versatile building block in the synthesis of more complex organic molecules. The alkyne group can participate in a variety of transformations beyond click chemistry, including Sonogashira coupling, hydroamination, and cycloaddition reactions, allowing for the introduction of diverse structural motifs.

The chloropropionamide moiety, being an electrophilic center, can react with a wide range of nucleophiles, such as amines, thiols, and alcohols, to form new carbon-heteroatom bonds. This reactivity enables the elongation of carbon chains and the introduction of various functional groups. The sequential or orthogonal reaction of its two functional groups allows for a stepwise and controlled construction of intricate molecular architectures. For instance, the alkyne can be protected while the chloropropionamide is reacted, followed by deprotection and further transformation of the alkyne, or vice versa. This strategic approach is valuable in the total synthesis of natural products and the creation of novel chemical libraries for drug discovery.

Investigation in Polymer Chemistry or Advanced Materials Development

While specific research on the use of this compound in polymer chemistry is not extensively documented, its structural features suggest potential applications in this field. The terminal alkyne can undergo polymerization through various methods, such as alkyne metathesis or cyclotrimerization, to produce polymers with unique properties. The resulting polymers would feature pendant chloropropionamide groups along the backbone.

These pendant groups could serve as reactive sites for post-polymerization modification, allowing for the introduction of a wide array of functionalities to tailor the polymer's properties for specific applications. For example, cross-linking agents could be introduced to create robust polymer networks, or bioactive molecules could be attached to develop functional biomaterials. The combination of a rigid polymer backbone derived from the alkyne polymerization and the reactive side chains could lead to the development of advanced materials with applications in areas such as drug delivery, coatings, and sensor technology.

Use as a Precursor for Pharmacologically Relevant Scaffolds

The chemical structure of this compound contains a reactive α,β-unsaturated amide system upon potential dehydrochlorination, and a chloro-substituent that can be displaced, making it a potential precursor for the synthesis of various pharmacologically relevant heterocyclic scaffolds. One notable example is the synthesis of N-substituted-3-chloro-2-azetidinones, which are core structures in many β-lactam antibiotics. mdpi.com

The intramolecular cyclization of the propionamide (B166681) chain, potentially after modification of the alkyne, could lead to the formation of four-membered azetidinone rings. The chloro substituent can act as a leaving group in nucleophilic substitution reactions, facilitating ring closure. The versatility of the alkyne group allows for the introduction of diverse substituents prior to or after the cyclization, enabling the creation of a library of azetidinone derivatives for pharmacological screening. mdpi.com The synthesis of such compounds is of significant interest due to the continued need for new antibiotics to combat bacterial resistance. mdpi.com

Table 2: Potential Pharmacological Scaffolds from this compound

| Scaffold | Synthetic Strategy | Potential Pharmacological Relevance |

| N-substituted-2-azetidinones | Intramolecular cyclization via nucleophilic substitution of the chlorine. | Core structure of β-lactam antibiotics. |

| Substituted Pyrrolidines | Radical cyclization or transition-metal-catalyzed reactions involving the alkyne and amide. | Found in numerous natural products and pharmaceuticals. |

| Triazole-containing heterocycles | Click reaction followed by further intramolecular reactions. | Diverse biological activities including antiviral and anticancer. |

Future Research Directions and Outlook

Design of Novel Propionamide-Based Scaffolds with Tunable Properties

The propionamide (B166681) scaffold is a common motif in numerous biologically active molecules. The future design of novel scaffolds based on 3-Chloro-N-(2-propyn-1-YL)propionamide will likely focus on systematic modifications to tune its physicochemical and biological properties. Researchers can explore substituting the terminal chloro- and propargyl groups to modulate characteristics such as lipophilicity, solubility, metabolic stability, and target-binding affinity.

Key strategies for creating tunable scaffolds include:

Modification of the Electrophilic Center: The chlorine atom can be replaced with other halogens (Fluorine, Bromine, Iodine) or other leaving groups to fine-tune the molecule's reactivity as a covalent binder.

Diversification of the Alkyne Group: The terminal alkyne is a valuable handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward attachment of various molecular tags, including fluorescent dyes, affinity probes, or larger pharmacophores to explore structure-activity relationships (SAR).

Alterations to the Propionamide Backbone: The central amide linkage and the ethyl chain can be modified. For instance, introducing substituents on the ethyl backbone could induce specific conformational preferences, potentially leading to enhanced binding to biological targets.

These modifications can generate extensive libraries of compounds with tailored properties for various applications, from drug discovery to the development of functional materials.

| Modification Site | Potential Substituents/Reactions | Tunable Property | Potential Application |

| 3-Chloro Group | F, Br, I, Sulfonates | Reactivity, Covalent Binding | Covalent inhibitors, Chemical probes |

| N-Propargyl Group | CuAAC Click Chemistry, Sonogashira Coupling | Molecular Complexity, Conjugation | Drug discovery, Bio-conjugation |

| Propionamide Backbone | Alkyl/Aryl substitution, Isosteres | Conformation, Stability, Solubility | Improved Pharmacokinetics |

Exploration of Stereoselective Synthesis for Chiral Analogues

While this compound itself is achiral, the introduction of stereocenters into the propionamide backbone could lead to the development of chiral analogues with enhanced biological specificity and potency. Biological systems are inherently chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

Future research should focus on developing stereoselective synthetic routes to access enantiomerically pure versions of substituted analogues. rsc.org This could involve:

Asymmetric catalysis: Employing chiral catalysts to control the formation of stereocenters during the synthesis of the propionamide backbone.

Chiral pool synthesis: Starting from readily available chiral building blocks to construct the desired stereoisomer.

Enzymatic resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The successful stereoselective synthesis of chiral propionamide analogues would be a significant step towards developing more selective and effective molecular agents. nih.govresearchgate.net

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. nih.gov FBDD involves screening small, low-complexity molecules ("fragments") that typically bind to biological targets with low affinity. nih.gov These initial hits are then optimized and grown into more potent lead compounds.

This compound is an ideal candidate for FBDD campaigns due to its:

Low Molecular Weight: It fits the general "rule of three" for fragments.

Functional Handles for Elaboration: The terminal alkyne allows for fragment "growing" or "linking" via click chemistry, while the chloro group can be used to form covalent bonds with the target or be replaced to explore different interactions. nih.govmdpi.com

Future FBDD studies could involve screening this compound against a wide range of biological targets, such as enzymes or protein-protein interaction sites. Once a binding interaction is confirmed using biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, the fragment can be elaborated into a higher-affinity ligand. rsc.orgbiorxiv.org

Integration into Automated Synthesis Platforms

The advancement of automated synthesis platforms offers a transformative approach to accelerating chemical research. chemrxiv.orgamericanpeptidesociety.org These systems can perform multi-step syntheses with high precision and throughput, enabling the rapid creation of large compound libraries. researchgate.netyoutube.com

The structure of this compound and its proposed analogues is well-suited for automated synthesis. The key amide bond formation and subsequent modifications (e.g., click chemistry) are robust and well-established reactions that can be adapted for robotic platforms.

Future research efforts should aim to:

Develop standardized protocols for the automated synthesis of a diverse library of propionamide derivatives.

Integrate automated synthesis with high-throughput screening to rapidly identify compounds with desired biological activities.

Utilize machine learning algorithms to analyze the screening data and predict the properties of new, unsynthesized compounds, thereby guiding the next round of automated synthesis.

This integration would create a closed-loop discovery engine, significantly accelerating the optimization of propionamide-based compounds for specific applications.

| Automated Step | Reaction Type | Benefit |

| Amide Coupling | Acyl chloride + Amine | High efficiency, reliability |

| Alkyne Functionalization | Click Chemistry (CuAAC) | High yield, broad scope, modularity |

| Purification | Automated Chromatography | High purity, speed |

| Characterization | Integrated NMR/MS | Real-time quality control |

Interdisciplinary Collaborations for Broadening Research Impact

To fully realize the potential of this compound and its derivatives, collaborations across multiple scientific disciplines will be essential.

Chemists and Chemical Engineers: Will focus on developing novel synthetic routes, scaling up production, and designing automated synthesis workflows.

Computational Chemists and Bioinformaticians: Can use molecular modeling and machine learning to predict the properties of new analogues, identify potential biological targets, and analyze large datasets from high-throughput screening.

Biologists and Pharmacologists: Will be responsible for evaluating the biological activity of the synthesized compounds in cellular and animal models to determine their therapeutic potential.

Materials Scientists: Could explore the use of these compounds as building blocks for novel polymers or functional materials, leveraging the reactive alkyne and chloro groups for polymerization or surface functionalization.

Such interdisciplinary efforts will be crucial for translating fundamental chemical research on this versatile scaffold into tangible applications in medicine and technology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Chloro-N-(2-propyn-1-yl)propionamide to improve yield and purity?

- Methodology :

- Reaction Optimization : Adjust molar ratios of reactants (e.g., propiolic acid derivatives and chlorinated amines) and optimize temperature (e.g., 60–80°C) to favor amide bond formation .

- Catalyst Selection : Use coupling agents like HATU or DCC to enhance reaction efficiency .

- Purification : Recrystallization from methylene chloride/hexanes (1:5) yields 92% purity, while flash chromatography (silica gel, CH₂Cl₂/EtOAc) resolves polar byproducts .

- Example Data :

| Reaction Condition | Yield | Purity | Reference |

|---|---|---|---|

| Methylene chloride/hexanes recrystallization | 92% | >98% | |

| Column chromatography (CH₂Cl₂/EtOAc) | 72% | 95% |

Q. What are the key spectroscopic techniques for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- ¹H/¹³C NMR : Identify propionamide protons (δ 2.84–3.89 ppm for CH₂ groups) and carbonyl signals (δ 168.2 ppm) .

- FT-IR : Confirm amide C=O stretches (1659 cm⁻¹) and N–H vibrations (3240–3305 cm⁻¹) .

- Mass Spectrometry (ESI) : Detect [M+H]⁺ ions (e.g., m/z 310.1 for iodophenyl derivatives) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the enzyme inhibitory potential of this compound?

- Methodology :

- In Vitro Assays : Use MurA enzyme inhibition protocols (IC₅₀ determination via UV-Vis kinetics) .

- Molecular Docking : Perform AutoDock simulations to predict binding interactions with active sites (e.g., hydrophobic pockets or catalytic residues) .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 3-chloro-N-arylpropionamides) and compare inhibitory activities .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Functional Group Variation : Modify the propynyl group (e.g., aryl substitutions) to assess steric/electronic effects .

- Biological Screening : Test analogs against bacterial enzymes (e.g., Staphylococcus aureus MurA) or cancer cell lines .

- Computational Modeling : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How can conflicting data regarding the biological activity of this compound be resolved in academic studies?

- Methodology :

- Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., ATPase inhibition assays) .

- Orthogonal Methods : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside kinetic assays .

- Meta-Analysis : Compare results with structurally related compounds (e.g., chlorinated benzamides) to identify trends .

Q. What methodological approaches are recommended for assessing the toxicological profile of this compound in preclinical research?

- Methodology :

- In Vitro Toxicity : Use MTT assays on HepG2 cells to measure IC₅₀ values .

- In Vivo Models : Conduct acute toxicity studies in rodents (OECD Guideline 423) with histopathological analysis .

- Metabolic Stability : Assess hepatic microsomal degradation rates (e.g., human/rat liver microsomes) .

Q. How can computational methods like molecular docking be integrated into the study of this compound's mechanism of action?

- Methodology :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in enzyme active sites (e.g., MurA or DNA-PK) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to evaluate stability of binding conformations .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities of analogs .

Q. What factors influence the stability of this compound under different storage conditions, and how can degradation products be characterized?

- Methodology :

- Solid-State Stability : Analyze crystal structure via X-ray diffraction (e.g., monoclinic P2₁/c space group) to assess hygroscopicity .

- Solution Stability : Monitor degradation in DMSO or PBS using HPLC (C18 columns, UV detection at 254 nm) .

- Degradation Pathways : Identify hydrolytic byproducts (e.g., propionic acid derivatives) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.